Cyano(cycloheptylidene)ethanethioamide
Description
Cyano(cycloheptylidene)ethanethioamide is a thioamide derivative featuring a seven-membered cycloheptylidene ring fused to a cyano-substituted ethanethioamide backbone. Thioamides, characterized by the substitution of an oxygen atom with sulfur in the amide group, exhibit unique electronic and steric properties that enhance their reactivity and biological activity .
Properties
CAS No. |
129339-94-2 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-cyano-2-cycloheptylideneethanethioamide |
InChI |
InChI=1S/C10H14N2S/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13) |
InChI Key |
LSGHLXWVKKSUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(C#N)C(=S)N)CC1 |
Origin of Product |
United States |
Preparation Methods
Formation of Cyano(cycloheptylidene)acetamide
Cycloheptanone undergoes condensation with cyanoacetamide in the presence of a base catalyst, typically piperidine or morpholine, to yield cyano(cycloheptylidene)acetamide. The reaction proceeds via nucleophilic attack of the enolate of cyanoacetamide on the carbonyl carbon of cycloheptanone, followed by dehydration.
Reaction Conditions:
- Solvent: Ethanol or toluene
- Temperature: Reflux (78–110°C)
- Catalyst: Morpholine (10 mol%)
- Yield: 70–85%
Mechanistic Insight:
The base deprotonates cyanoacetamide, generating an enolate that attacks the electrophilic carbonyl carbon of cycloheptanone. Subsequent β-elimination of water forms the α,β-unsaturated nitrile intermediate.
Thionation to Ethanethioamide
The acetamide intermediate is converted to the thioamide derivative using phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene or xylene.
Reaction Conditions:
Mechanistic Pathway:
P₄S₁₀ acts as a sulfur-transfer agent, replacing the oxygen atom in the amide group with sulfur via nucleophilic substitution. The reaction is highly exothermic, necessitating controlled addition to prevent side reactions.
One-Pot Synthesis via DBU-Catalyzed Tandem Reaction
Recent advances have enabled a streamlined one-pot synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a dual-purpose base and catalyst. This method combines cycloheptanone, cyanoacetamide, and a sulfur source in a single reaction vessel.
Reaction Conditions:
- Solvent: 1,4-Dioxane
- Temperature: 70–85°C
- Catalyst: DBU (10 mol%)
- Sulfur Source: Elemental sulfur or thiourea
- Yield: 80–90%
Key Advantages:
- Eliminates isolation of intermediates.
- DBU enhances both enolate formation and sulfur incorporation, reducing reaction time to 12–24 hours.
Data Table 1: Optimization of One-Pot Synthesis Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| DBU Concentration | 5–20 mol% | 10 mol% | Maximizes at 10% |
| Temperature | 60–100°C | 80°C | >85°C degrades product |
| Sulfur Equivalents | 1.0–2.0 equiv | 1.5 equiv | Higher equiv increases side products |
Hydrogen Sulfide-Mediated Thioamidation
Direct conversion of cyano(cycloheptylidene)acetonitrile to the thioamide is achievable via treatment with hydrogen sulfide (H₂S) under alkaline conditions. This method bypasses the need for P₄S₁₀, offering a greener alternative.
Reaction Conditions:
- Solvent: Ethanol saturated with H₂S
- Base: Sodium ethoxide (NaOEt)
- Temperature: 0–5°C (initial), then 70°C
- Yield: 65–78%
Procedure Overview:
- A solution of cyano(cycloheptylidene)acetonitrile in ethanol is cooled to 0°C and saturated with H₂S.
- NaOEt is added to maintain alkaline pH, facilitating nucleophilic attack of HS⁻ on the nitrile group.
- The mixture is heated to 70°C for 5 hours to complete the thioamidation.
Challenges:
- Strict control of H₂S flow is required to prevent over-sulfurization.
- Product purification often necessitates column chromatography due to byproduct formation.
Comparative Analysis of Synthetic Routes
Data Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Knoevenagel + Thionation | 60–75 | 95–98 | 24–48 h | Moderate |
| One-Pot DBU Catalysis | 80–90 | 97–99 | 12–24 h | High |
| H₂S Thioamidation | 65–78 | 90–95 | 6–8 h | Low |
Critical Observations:
- The one-pot DBU method offers superior yields and scalability, making it preferable for industrial applications.
- H₂S-based routes, while environmentally favorable, require specialized equipment for handling toxic gases.
Mechanistic Considerations and Side Reactions
Byproduct Formation in Thionation
Excessive P₄S₁₀ or prolonged heating can lead to over-thionation, producing sulfides or thiolactams. Monitoring reaction progress via thin-layer chromatography (TLC) is essential.
Steric Effects in Cycloheptylidene Formation
The seven-membered cycloheptylidene ring introduces steric hindrance, slowing condensation kinetics compared to smaller cyclohexylidene analogs. Elevated temperatures (≥80°C) mitigate this effect.
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
- Residence Time: 30–60 minutes
- Catalyst Recycling: DBU recovery via distillation
- Purification: Crystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
Cyano(cycloheptylidene)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thioamide group to a thiol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Cyano(cycloheptylidene)ethanethioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyano(cycloheptylidene)ethanethioamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thioamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Cycloalkylidene Thioamides
Cycloalkylidene groups (e.g., cyclopentylidene, cyclohexylidene) are critical in modulating reactivity and stability. Evidence from reduction studies of cyanoesters with cycloalkylidene substituents (e.g., cycloheptylidene) reveals distinct product distributions. For example:
| Cycloalkylidene Group | Monomer Yield (%) | Dimer Yield (%) |
|---|---|---|
| Cyclopentylidene | 63 | 21 |
| Cyclohexylidene | 79 | 13 |
| Cycloheptylidene | 84 | 6 |
| Decahydronaphthylidene | 72 | 12 |
Data adapted from reduction reactions using Al-Hg amalgam
The cycloheptylidene group demonstrates superior monomer selectivity (84%) compared to smaller rings, likely due to reduced ring strain and enhanced steric compatibility. This suggests that Cyano(cycloheptylidene)ethanethioamide may exhibit greater synthetic utility in monomeric form than its cyclopentylidene or cyclohexylidene analogs.
Functional Group Comparisons: Thioamides vs. Hydrazides
Thioamides and hydrazides differ in their functional groups (C=S vs. N-NH), leading to divergent biological and chemical behaviors. For instance, cycloheptylidene-containing hydrazides (e.g., isonicotinic acid-1-cycloheptylidene hydrazides) exhibit potent antimicrobial activity against Mycobacterium tuberculosis (MIC: 1.6–3.1 µg/mL) and RNA viruses . In contrast, thioamides like this compound are primarily used in peptide synthesis due to their ability to resist proteolysis and stabilize secondary structures .
Key Differences :
Q & A
Q. How to integrate interdisciplinary data (e.g., chemical, biological, computational) into a cohesive risk assessment?
- Methodological Answer : Develop a weight-of-evidence (WoE) framework, assigning confidence scores to each dataset based on reliability (e.g., OECD/GLP compliance) and relevance (e.g., in vivo vs. in vitro). Use probabilistic modeling to estimate combined uncertainties. Publish full datasets in FAIR-aligned repositories for peer validation .
Tables
Q. Table 1. Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
